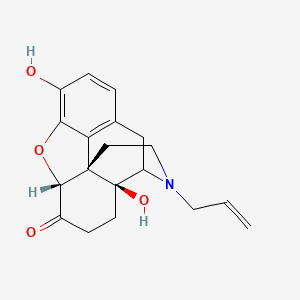
Naloxon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naloxone is a non-selective and competitive opioid receptor antagonist used primarily to counteract the life-threatening effects of opioid overdose. It was patented in 1961 and approved for opioid overdose treatment in the United States in 1971 . Naloxone works by reversing the depression of the central nervous system and respiratory system caused by opioids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naloxone is synthesized from thebaine, an opiate alkaloid found in the opium poppy. The synthesis involves several steps, including oxidation, reduction, and substitution reactions. The key steps include:
Oxidation of Thebaine: Thebaine is oxidized to form an intermediate compound.
Reduction: The intermediate is then reduced to form naloxone.
Substitution: The final step involves the substitution of specific functional groups to yield naloxone.
Industrial Production Methods: Industrial production of naloxone typically involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation: Naloxone can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can convert naloxone into other related compounds.
Substitution: Naloxone can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial step of naloxone synthesis.
Reducing Agents: Employed in the reduction step to convert intermediates to naloxone.
Catalysts: Various catalysts may be used to facilitate the reactions and improve yield.
Major Products Formed: The primary product of these reactions is naloxone itself, but depending on the conditions, other related compounds may also be formed .
Wissenschaftliche Forschungsanwendungen
Naloxon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in Studien mit Opioidrezeptoren eingesetzt.
Biologie: In der Forschung zum zentralen Nervensystem und zu Opioidrezeptor-Signalwegen eingesetzt.
Medizin: Weit verbreitet in klinischen Settings zur Behandlung von Opioidüberdosierungen und als diagnostisches Werkzeug zur Bestimmung der Opioidbeteiligung bei bewusstlosen Patienten.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es kompetitiv an Opioidrezeptoren bindet, insbesondere an den μ-Opioidrezeptor, ohne diese zu aktivieren. Dies verhindert, dass Opioidagonisten wie Morphin und Heroin an diese Rezeptoren binden, wodurch deren Wirkung umgekehrt wird. Die primären molekularen Zielstrukturen sind die Opioidrezeptoren im Gehirn und im zentralen Nervensystem .
Ähnliche Verbindungen:
Naltrexon: Ein weiterer Opioid-Antagonist, der hauptsächlich zur langfristigen Behandlung von Opioid- und Alkoholabhängigkeit eingesetzt wird.
Nalmefen: Ähnlich wie this compound, aber mit einer längeren Wirkdauer.
Vergleich:
This compound vs. Naltrexon: this compound wird zur sofortigen Umkehrung einer Opioidüberdosierung eingesetzt, während Naltrexon zur langfristigen Behandlung eingesetzt wird.
This compound vs. Nalmefen: Nalmefen hat eine längere Wirkdauer als this compound, wodurch es für verschiedene klinische Anwendungen geeignet ist.
Die einzigartige Fähigkeit von this compound, Opioidüberdosierungen schnell aufzuheben, macht es zu einem unschätzbaren Werkzeug in der Notfallmedizin und bei Strategien zur Schadensbegrenzung.
Wirkmechanismus
Naloxone exerts its effects by competitively binding to opioid receptors, particularly the μ-opioid receptor, without activating them. This prevents opioid agonists like morphine and heroin from binding to these receptors, thereby reversing their effects. The primary molecular targets are the opioid receptors in the brain and central nervous system .
Similar Compounds:
Naltrexone: Another opioid antagonist used primarily for long-term management of opioid and alcohol dependence.
Nalmefene: Similar to naloxone but with a longer duration of action.
Comparison:
Naloxone vs. Naltrexone: Naloxone is used for immediate reversal of opioid overdose, while naltrexone is used for long-term management.
Naloxone vs. Nalmefene: Nalmefene has a longer duration of action compared to naloxone, making it suitable for different clinical applications.
Naloxone’s unique ability to rapidly reverse opioid overdose makes it an invaluable tool in emergency medicine and harm reduction strategies.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14?,17-,18-,19+/m0/s1 |
InChI-Schlüssel |
UZHSEJADLWPNLE-BIAVLDQUSA-N |
Isomerische SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O |
Kanonische SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



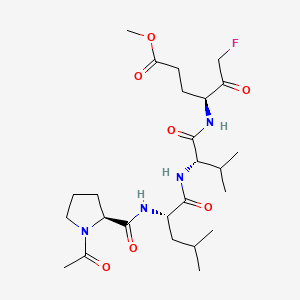
![2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10858027.png)
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858030.png)
![(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858035.png)
![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
![(1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10858038.png)
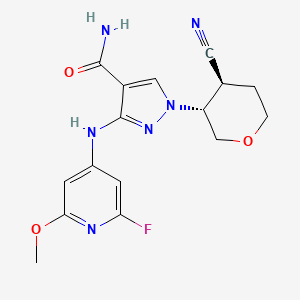
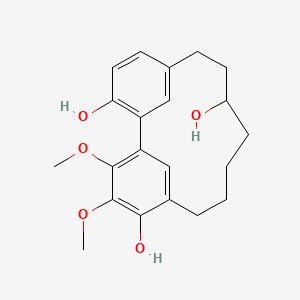
![2-[[6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10858060.png)
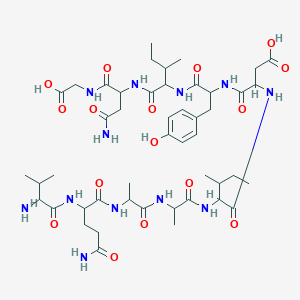
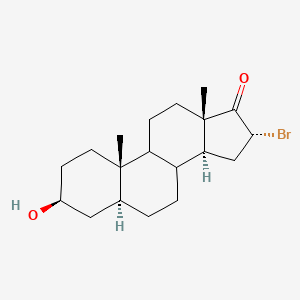
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)

